molecular formula C41H31NO4 B5222333 4-(2-Ethoxyphenyl)-1,7,8,9-tetraphenyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5,10-trione

4-(2-Ethoxyphenyl)-1,7,8,9-tetraphenyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5,10-trione

Cat. No.: B5222333
M. Wt: 601.7 g/mol
InChI Key: WULNYNGFPPYTGK-UHFFFAOYSA-N
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Description

4-(2-Ethoxyphenyl)-1,7,8,9-tetraphenyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5,10-trione is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of azatricyclo compounds, which are characterized by their multi-ring structures and nitrogen-containing frameworks. The presence of multiple phenyl groups and an ethoxyphenyl moiety further enhances its chemical diversity and potential reactivity.

Properties

IUPAC Name

4-(2-ethoxyphenyl)-1,7,8,9-tetraphenyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5,10-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H31NO4/c1-2-46-32-26-16-15-25-31(32)42-37(43)35-36(38(42)44)41(30-23-13-6-14-24-30)34(28-19-9-4-10-20-28)33(27-17-7-3-8-18-27)40(35,39(41)45)29-21-11-5-12-22-29/h3-26,35-36H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WULNYNGFPPYTGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2C(=O)C3C(C2=O)C4(C(=C(C3(C4=O)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H31NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

601.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-(2-Ethoxyphenyl)-1,7,8,9-tetraphenyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5,10-trione typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of an intermediate through the condensation of an ethoxyphenyl derivative with a tetraphenyl-substituted precursor. This intermediate is then subjected to cyclization reactions, often involving catalysts and specific reaction conditions such as temperature and solvent choice, to form the final azatricyclo structure .

Industrial production methods for such complex compounds are less common due to the intricate synthetic routes and the need for precise control over reaction conditions. advancements in organic synthesis techniques and the development of efficient catalytic systems may pave the way for scalable production in the future .

Chemical Reactions Analysis

4-(2-Ethoxyphenyl)-1,7,8,9-tetraphenyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5,10-trione can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the phenyl or ethoxyphenyl groups .

Scientific Research Applications

4-(2-Ethoxyphenyl)-1,7,8,9-tetraphenyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5,10-trione has shown potential in various scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-Ethoxyphenyl)-1,7,8,9-tetraphenyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5,10-trione involves its interaction with specific molecular targets. The compound’s multi-ring structure allows it to bind to various biological targets, potentially inhibiting or modulating their activity. For instance, it may interact with enzymes or receptors involved in critical cellular pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural modifications .

Comparison with Similar Compounds

Compared to other similar compounds, 4-(2-Ethoxyphenyl)-1,7,8,9-tetraphenyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5,10-trione stands out due to its unique combination of phenyl and ethoxyphenyl groups. Similar compounds include:

The presence of the ethoxyphenyl group in this compound may confer unique biological activities and reactivity profiles, distinguishing it from other azatricyclo compounds .

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